7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Imidazole and pyrazole derivatives are known to interact with a variety of biological targets. For instance, some imidazole derivatives are known to inhibit the enzyme succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle .
Mode of action
The mode of action of these compounds often involves binding to their target and modulating its activity. For example, succinate dehydrogenase inhibitors can interfere with the tricarboxylic acid cycle by occupying the enzyme’s active site, leading to the death of pathogenic bacteria .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. In the case of succinate dehydrogenase inhibitors, the tricarboxylic acid cycle would be affected, disrupting energy production in the cell .
Result of action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For instance, if it inhibits an essential enzyme in a pathogen, it could lead to the death of the pathogen .
Biochemical Analysis
Biochemical Properties
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell proliferation. Additionally, this compound has shown interactions with proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types have been studied extensively. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and induction of apoptosis . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound affects gene expression by modulating transcription factors, resulting in altered cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, leading to enzyme inhibition . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell cycle progression and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization for potential therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . These metabolic processes are essential for the compound’s elimination from the body and can influence its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
7-(chloromethyl)-1,6-dimethylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6-7(5-9)8-11(2)3-4-12(8)10-6/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNRLOMIMPLCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.